
Eucalyptol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cineole can be synthesized through the rearrangement of terpin hydrate or terpineol. This process involves the reaction of these compounds with acids such as 50% sulfuric acid or 85% phosphoric acid in the presence of a solvent that is immiscible with the aqueous acid phase . The cineole-containing solvent layer is then separated from the acid.
Industrial Production Methods: The primary industrial source of cineole is eucalyptus oil, which contains up to 90% of this compound. The extraction process typically involves steam distillation, where eucalyptus leaves are subjected to steam, and the resulting mixture of water and oil is condensed and separated to yield pure cineole .
Chemical Reactions Analysis
Types of Reactions: Cineole undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms crystalline adducts with hydrohalic acids, o-cresol, resorcinol, and phosphoric acid, which are useful for purification .
Common Reagents and Conditions:
Oxidation: Cineole can be oxidized using reagents such as potassium permanganate or chromic acid.
Reduction: Reduction of cineole can be achieved using hydrogen in the presence of a catalyst like palladium.
Substitution: Cineole can undergo substitution reactions with halogens under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of cineole, such as hydroxycineole and halogenated cineole compounds.
Scientific Research Applications
Pharmacological Applications
Eucalyptol is recognized for its anti-inflammatory , antioxidant , and antimicrobial properties , making it a valuable compound in medical research and treatment protocols.
Respiratory Health
This compound has been extensively studied for its effects on respiratory conditions. It is commonly used in formulations for cough suppressants and expectorants. Research indicates that this compound can help control airway mucus hypersecretion and reduce inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD). A study demonstrated that this compound significantly inhibits pro-inflammatory cytokine production through various signaling pathways, thus alleviating symptoms associated with respiratory diseases .
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory effects by modulating immune responses. It has been shown to decrease the levels of inflammatory markers in animal models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases . Specifically, this compound influences the production of cytokines like TNF-α and IL-1β, which are critical in the inflammatory response.
Antimicrobial Activity
This compound demonstrates broad-spectrum antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for use in antiseptic formulations . Its incorporation into mouthwashes and dental products is attributed to its ability to reduce plaque-related gingivitis .
Industrial Applications
This compound is utilized in several industrial sectors due to its pleasant aroma and functional properties.
Flavoring and Fragrance
This compound is widely used as a flavoring agent in food products, including baked goods, confectionery, and beverages. It is recognized for enhancing flavors at low concentrations (approximately 0.002% in food products) . Additionally, its aromatic properties make it a popular component in perfumes and air fresheners.
Cleaning Products
Due to its antimicrobial properties, this compound is incorporated into cleaning agents and disinfectants. Its effectiveness against germs makes it suitable for household cleaning products .
Environmental Applications
This compound's insecticidal properties are notable in agricultural practices. It can be used as a natural insect repellent and has been investigated for its potential in synthesizing mosquito repellents . Furthermore, this compound's role in attracting specific pollinators highlights its ecological significance.
Cognitive Function Enhancement
A pilot study explored the effects of this compound scent on cognitive function among elderly nursing home residents. Results indicated improvements in working memory linked to increased brain activation when exposed to this compound . This suggests potential applications in cognitive therapies.
Chronic Disease Management
Research has shown that patients with chronic diseases benefit from treatments incorporating this compound due to its anti-inflammatory and antioxidant effects. This compound's ability to cross the blood-brain barrier opens avenues for its use as a drug carrier for neurological conditions .
Mechanism of Action
Cineole exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Cineole is often compared with other monoterpenoids and cyclic ethers, such as:
Limonene: Another monoterpenoid with a citrus aroma, used in cleaning products and as a solvent.
Menthol: A cyclic terpene alcohol with a cooling sensation, commonly used in topical analgesics and oral hygiene products.
Camphor: A bicyclic monoterpene ketone with a strong odor, used in medicinal and aromatic applications.
Cineole stands out due to its unique combination of aromatic, medicinal, and industrial applications, making it a versatile and valuable compound .
Biological Activity
Eucalyptol, also known as 1,8-cineole, is a monoterpene ether predominantly found in the essential oils of eucalyptus and other aromatic plants. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and potential therapeutic effects in various medical conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and data.
Pharmacological Properties
-
Anti-inflammatory Activity
- This compound has been shown to exert anti-inflammatory effects by modulating inflammatory pathways, particularly through the inhibition of NF-κB signaling. This mechanism is crucial in reducing inflammation in various models, including respiratory and skin conditions .
- A study demonstrated that topical application of this compound ointment significantly accelerated wound healing in a rat model by enhancing antioxidant defenses and reducing pro-inflammatory cytokines such as IL-1β and TNF-α .
-
Antioxidant Activity
- This compound exhibits potent antioxidant properties, which help mitigate oxidative stress in cells. It has been reported to increase levels of superoxide dismutase (SOD) and catalase (CAT), enzymes that play a vital role in cellular defense against oxidative damage .
- Research indicates that this compound can reduce lipid peroxidation, thereby protecting cellular membranes from oxidative injury .
-
Antimicrobial Effects
- This compound demonstrates significant antimicrobial activity against various pathogens. It has been particularly noted for its effectiveness against respiratory pathogens, making it a candidate for treating respiratory infections .
- The compound's efficacy against oral pathogens has also been explored, revealing its potential as an antibacterial agent in dental applications .
- Anticancer Potential
Case Studies and Research Findings
This compound's biological activities are primarily attributed to its ability to modulate several key signaling pathways:
- NF-κB Pathway : Inhibition of NF-κB translocation reduces inflammation and promotes healing processes.
- PPAR-γ Activation : this compound enhances PPAR-γ activity, leading to improved endothelial function and reduced vascular inflammation .
- ACE Inhibition : Molecular docking studies indicate that this compound effectively inhibits angiotensin-converting enzyme (ACE), suggesting potential antihypertensive effects .
Toxicology and Safety Profile
This compound is generally recognized as safe at normal doses; however, toxicity studies have indicated dose-related effects on liver and kidney functions in animal models . Long-term exposure at high doses may lead to adverse effects, necessitating careful consideration in therapeutic applications.
Q & A
Basic Research Questions
Q. What experimental models are suitable for studying eucalyptol’s anti-tumor mechanisms?
Methodological Answer: Use transcriptome sequencing and bioinformatics analysis to identify cancer-related pathways affected by this compound. For example, in neuroblastoma (SH-SY5Y cells), this compound regulates genes involved in proliferation and apoptosis, such as those linked to the p53 and MAPK pathways. Employ RNA-seq to map differential gene expression and validate findings with qPCR or Western blotting .
Q. How can this compound’s solubility and stability be optimized for in vitro studies?
Methodological Answer: Formulate inclusion complexes with cyclodextrins (e.g., β-cyclodextrin derivatives) to enhance aqueous solubility. Molecular dynamics (MD) simulations and metadynamics can predict binding affinities and release kinetics. For experimental validation, use phase-solubility studies and NMR spectroscopy to confirm host-guest interactions .
Q. What assays are effective for assessing this compound’s anti-inflammatory activity?
Methodological Answer: Measure inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA in lipopolysaccharide (LPS)-stimulated macrophages. Pair this with electrophysiological assays to evaluate ion channel modulation (e.g., potassium channels) linked to inflammatory responses. Dose-response curves and IC₅₀ calculations are critical for reproducibility .
Q. How to design a study evaluating this compound’s impact on respiratory mechanics?
Methodological Answer: In murine models, pre-treat subjects with this compound before exposing them to cigarette smoke. Analyze lung function parameters such as Newtonian resistance (Rₙ), tissue elastance (H), and static compliance (Cst) using forced oscillation techniques. Include histopathology to correlate mechanical data with tissue damage .
Advanced Research Questions
Q. How can computational methods resolve contradictions in this compound’s antibacterial efficacy?
Methodological Answer: Apply pharmacodynamic (PD) analysis to identify synergistic/antagonistic interactions in essential oil mixtures. For example, machine learning models classify this compound’s activity using thresholds (e.g., 0.03% v/v MIC). Validate predictions with microbiological assays and quantify compound interactions via fractional inhibitory concentration (FIC) indices .
Q. What molecular mechanisms underlie this compound’s synergy with tumor suppressors like ANXA7?
Methodological Answer: In hormone-refractory prostate cancer (DU145 cells), combine this compound with ANXA7 overexpression and perform cDNA expression arrays (e.g., ATLAS™ Cancer Array). Use bioinformatics tools (e.g., GRASP algorithm) to compare transcript profiles and identify pathways like phospholipid aggregation or BRAF-mediated chemoresistance. Validate with apoptosis assays (Annexin V/PI staining) .
Q. How to analyze this compound’s diffusion kinetics in supercritical fluids for drug delivery?
Methodological Answer: Use Taylor dispersion experiments in supercritical CO₂ to measure diffusion coefficients (D). Correlate D with solvent density and viscosity at varying pressures (e.g., 10–15 MPa). Employ nonlinear regression models to predict diffusivity under non-ideal conditions .
Q. What neurobehavioral paradigms quantify this compound’s cognitive-enhancing effects?
Methodological Answer: In human trials, pair rosemary oil (high in this compound) with serial subtraction tasks (e.g., subtracting by 3s or 7s). Measure blood this compound levels via GC-MS and correlate with reaction time/accuracy. Control for olfactory-trigeminal interactions using fMRI to isolate neural activation patterns (e.g., SPM12-based analysis of odor vs. no-odor conditions) .
Q. How to address discrepancies in this compound’s role in lipid metabolism pathways?
Methodological Answer: Conduct lipidomic profiling in steroid hormone-regulated tissues (e.g., prostate or breast cancer models). Use LC-MS to quantify oxy-/hydroxy-monoterpenes and phospholipids. Compare results across cell lines with varying ANXA7 expression to clarify context-dependent effects .
Q. Methodological Notes for Data Interpretation
- Contradictory Antibacterial Data : this compound’s negative influence in PD analysis (e.g., MIC >2.5% v/v) may arise from antagonism with α-pinene. Test binary mixtures to isolate interactions and apply isobologram analysis .
- Cytotoxicity Thresholds : Purity (>98%) and solvent choice (e.g., DMSO vs. cyclodextrin complexes) significantly affect dose-response outcomes. Include COA (Certificate of Analysis) in supplementary materials .
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Record name | 1,8-CINEOL | |
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DSSTOX Substance ID |
DTXSID4020616 | |
Record name | 1,8-Cineol | |
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Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
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Boiling Point |
349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Flash Point |
49 °C (120 °F) - closed cup | |
Record name | CINEOLE | |
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Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
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Density |
0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |
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Vapor Pressure |
1.9 [mmHg], 1.90 mm Hg at 25 °C | |
Record name | Eucalyptol | |
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Color/Form |
Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |
CAS No. |
470-82-6 | |
Record name | 1,8-CINEOL | |
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Record name | Eucalyptol [USAN:USP] | |
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Melting Point |
34.7 °F (NTP, 1992), 1.5 °C | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Eucalyptol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03852 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CINEOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.